
Didemnin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didemnin C is an anti-neoplastic agent.
科学的研究の応用
Anticancer Applications
Didemnin C exhibits significant anticancer activity, making it a candidate for cancer treatment. It is structurally similar to Didemnin B, which has been extensively studied for its anti-tumor effects.
- Mechanism of Action : this compound functions by inhibiting protein synthesis in cancer cells, leading to apoptosis. It binds to eukaryotic elongation factor 1α, disrupting the translation process essential for cell growth and proliferation .
- Clinical Trials : While Didemnin B has been evaluated in various clinical trials, this compound is being explored for its potential as a more potent alternative. For instance, Aplidine (dehydrodidemnin B), a derivative of Didemnin B, has advanced into Phase II and III trials for multiple myeloma and other malignancies .
Table 1: Summary of Clinical Trials Involving Didemnin Compounds
Compound | Phase | Indication | Status |
---|---|---|---|
Didemnin B | Phase II/III | Multiple Myeloma | Ongoing |
Aplidine | Phase II/III | Solid Tumors | Ongoing |
This compound | Preclinical | Various cancers | Under evaluation |
Antiviral Properties
Recent studies have revealed the antiviral potential of this compound against various viral pathogens.
- SARS-CoV-2 Activity : Research indicates that dehydrodidemnin B (Aplidine) displays potent activity against SARS-CoV-2 in vitro and in animal models. This suggests that this compound could also possess similar antiviral properties due to structural similarities .
- Mechanism of Action : The antiviral effects are attributed to the inhibition of viral replication processes, although specific pathways remain under investigation .
Immunosuppressive Applications
This compound has shown promise as an immunosuppressive agent, which is particularly relevant in organ transplantation and autoimmune diseases.
- Immunosuppressive Mechanism : The compound inhibits lymphocyte activation and proliferation at very low concentrations, comparable to established immunosuppressants like cyclosporine A. This action is mediated through interference with cellular signaling pathways essential for immune response activation .
- Therapeutic Implications : Its immunosuppressive properties may be beneficial in preventing transplant rejection and managing autoimmune disorders, although further studies are needed to fully understand its safety profile .
Case Studies and Research Findings
Numerous studies have documented the effects of this compound on various cell lines and animal models:
- In Vitro Studies : Research on human cancer cell lines demonstrated that this compound effectively induced apoptosis and inhibited cell proliferation at nanomolar concentrations .
- Animal Models : In preclinical models, administration of this compound resulted in significant tumor regression without severe toxicity, highlighting its potential as a therapeutic agent .
Table 2: Key Research Findings on this compound
特性
CAS番号 |
77327-06-1 |
---|---|
分子式 |
C52H82N6O14 |
分子量 |
1015.2 g/mol |
IUPAC名 |
(2R)-N-[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[[(2S)-2-hydroxypropanoyl]-methylamino]-4-methylpentanamide |
InChI |
InChI=1S/C52H82N6O14/c1-15-30(8)42-40(60)26-41(61)72-45(29(6)7)44(62)31(9)46(63)53-36(23-27(2)3)50(67)58-22-16-17-37(58)51(68)57(13)39(25-34-18-20-35(70-14)21-19-34)52(69)71-33(11)43(48(65)54-42)55-47(64)38(24-28(4)5)56(12)49(66)32(10)59/h18-21,27-33,36-40,42-43,45,59-60H,15-17,22-26H2,1-14H3,(H,53,63)(H,54,65)(H,55,64)/t30-,31-,32-,33+,36-,37-,38+,39-,40-,42+,43-,45-/m0/s1 |
InChIキー |
ZRSXZCRRAOVIJD-KNKJEZLASA-N |
SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |
異性体SMILES |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@H](C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |
正規SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。